molecular formula C16H17N3O2S B2862234 N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide CAS No. 853585-55-4

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide

Cat. No. B2862234
CAS RN: 853585-55-4
M. Wt: 315.39
InChI Key: XPYNICMNEJYEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Cancer Research: Anticancer Activity

In cancer research, derivatives of this compound have shown potent anticancer activity. They have been used to study the cytotoxic effects on various cancer cell lines, including colon carcinoma and hepatocarcinoma, providing insights into new chemotherapy drugs .

Drug Discovery: EGFR/VEGFR-2 Inhibitors

The compound and its derivatives have been evaluated for their potential as inhibitors of EGFR/VEGFR-2, which are targets in cancer therapy. Structural bioinformatics methods have been applied to identify promising candidates for further development .

Molecular Docking Studies: Breast Cancer

Molecular docking studies have been conducted with this compound to explore its potency against breast cancer. It has shown more negative binding free energy compared to tamoxifen, suggesting potential as an ERα inhibitor and anticancer agent .

Pharmacokinetic and Drug-Likeness Models

The compound’s structure has been analyzed using pharmacokinetic and drug-likeness models to predict its behavior as a drug. This includes absorption, distribution, metabolism, excretion, and toxicity profiles .

Computational Chemistry: Density Functional Theory

Density functional theory has been used to study the compound’s electronic structure and properties. This helps in understanding its reactivity and interaction with biological targets, which is crucial for drug design .

properties

IUPAC Name

N-[4-[(3-methoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(20)17-12-6-8-13(9-7-12)18-16(22)19-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNICMNEJYEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.